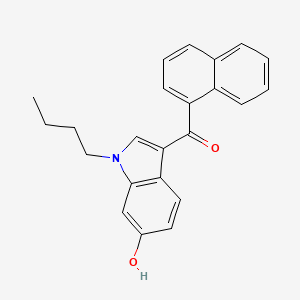

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone

説明

(1-Butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone is a synthetic indole-derived compound characterized by a naphthalene moiety linked to a substituted indole ring. The indole core features a butyl group at the 1-position and a hydroxyl group at the 6-position, distinguishing it from structurally related synthetic cannabinoids (SCs) .

特性

IUPAC Name |

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO2/c1-2-3-13-24-15-21(19-12-11-17(25)14-22(19)24)23(26)20-10-6-8-16-7-4-5-9-18(16)20/h4-12,14-15,25H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXHTLBJLOYLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017729 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307803-48-0 | |

| Record name | JWH 073 6-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

JWH 073 6-ヒドロキシインドール代謝物の調製には、JWH 073のヒドロキシル化が含まれます。合成経路には通常、インドール環の6位でのヒドロキシル化を達成するために特定の試薬と条件の使用が含まれます。

化学反応の分析

科学研究アプリケーション

JWH 073 6-ヒドロキシインドール代謝物は、科学研究、特に以下の分野で広く使用されています。

化学: 合成カンナビノイドの化学的性質と反応を研究するため。

生物学: 合成カンナビノイドの代謝経路と生物学的影響を理解するため。

医学: 合成カンナビノイドの可能性のある治療用途と毒性学的影響を調査するため。

科学的研究の応用

JWH 073 6-hydroxyindole metabolite is widely used in scientific research, particularly in the fields of:

Chemistry: To study the chemical properties and reactions of synthetic cannabinoids.

Biology: To understand the metabolic pathways and biological effects of synthetic cannabinoids.

Medicine: To investigate the potential therapeutic applications and toxicological effects of synthetic cannabinoids.

Industry: To develop analytical methods for detecting synthetic cannabinoids in biological samples.

作用機序

類似化合物の比較

JWH 073 6-ヒドロキシインドール代謝物は、以下のような他の類似化合物と比較することができます。

JWH 018: 類似の受容体結合特性を持つ別の合成カンナビノイド。

JWH 015: アルキル鎖長が異なる、密接に関連する化合物。

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

Notes:

- Hydroxyl vs. methoxy substitution: The hydroxyl group in the target compound may reduce membrane permeability compared to methoxy analogs but could improve aqueous solubility .

- JWH-073, a controlled SC, exhibits high CB1 receptor affinity due to its unsubstituted indole core and lipophilic butyl chain .

Alkyl Chain Modifications

Notes:

- Butyl vs. propyl chains: Longer alkyl chains (e.g., butyl) enhance lipophilicity and receptor binding duration, while fluorinated chains (e.g., AM-2201) resist oxidative metabolism .

Naphthalene Ring Modifications

Notes:

- Naphthalene substitution (e.g., methyl or methoxy) can sterically influence receptor binding. The target compound’s unmodified naphthalene may limit CB1 efficacy compared to JWH-122 .

Research Findings and Implications

- Structural Activity Relationships (SARs) : The hydroxyl group at the indole 6-position is rare among SCs. Methoxy or alkyl substitutions (e.g., JWH-073, JWH-122) are more common, as they optimize lipophilicity for blood-brain barrier penetration .

- Receptor Affinity : While direct data on the target compound is lacking, JWH-073 (lacking a 6-substituent) has an apparent CB1 affinity (Ki ≈ 8.9 nM), whereas hydroxylation may reduce binding due to increased polarity .

生物活性

(1-butyl-6-hydroxyindol-3-yl)-naphthalen-1-ylmethanone, commonly referred to as JWH-073 6-hydroxyindole metabolite, is a synthetic cannabinoid with significant biological activity. This compound is structurally related to other synthetic cannabinoids and exhibits a range of pharmacological effects primarily through its interaction with cannabinoid receptors.

- IUPAC Name : this compound

- Molecular Formula : C23H21NO2

- Molar Mass : 343.42 g/mol

The primary mechanism of action for this compound involves its binding affinity to the cannabinoid receptors, specifically CB1 and CB2. Research indicates that this compound acts as a full agonist at these receptors, which are crucial in mediating the effects of cannabinoids in the central and peripheral nervous systems.

Binding Affinity Comparison

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) |

|---|---|---|

| THC | 40 | 14 |

| JWH-073 (related compound) | 40 times greater than THC | 14 times greater than THC |

| This compound | TBD | TBD |

Biological Effects

The biological activity of this compound has been studied extensively, revealing various effects:

-

Cannabimimetic Effects : Users have reported effects similar to those of THC, including:

- Dry mouth

- Nausea and vomiting

- Drowsiness and confusion

- Psychotropic effects such as euphoria or anxiety

- Pharmacokinetics : Studies show that the active doses range from 250 μg to 3 mg when smoked, with blood concentrations reported between <0.1 to 12 μg/L after administration .

-

Metabolism : The compound is metabolized in the liver, producing several metabolites that may also exhibit biological activity. Notable metabolites include:

- 6′-hydroxyindole

- JWH-018 N-pentanoic acid

Case Studies and Research Findings

Several studies have highlighted the pharmacological profile of this compound:

Study on Cannabinoid Receptor Interaction

A study conducted by Banister et al. explored the pharmacodynamics of AM-2201 (a related compound) in rats, demonstrating a correlation between receptor activation and physiological responses such as decreased body temperature . This study underscores the importance of understanding how synthetic cannabinoids interact with cannabinoid receptors.

Toxicological Analysis

Research has also focused on the detection and quantification of synthetic cannabinoids in biological samples, emphasizing the need for reliable methods in forensic toxicology . The development of analytical techniques such as UPLC-MS/MS has enabled the detection of metabolites in plasma and urine, providing insight into their metabolic pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。